

Physicochemical Properties and Synthesis

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Compound of Interest		
Compound Name:	Rabdoternin F	
Cat. No.:	B592908	Get Quote

Ranitidine hydrochloride is a white to pale yellow, granular substance that is highly soluble in water. Several synthetic routes for ranitidine have been developed. One notable method involves the conversion of the biomass-derived platform chemical 5-(chloromethyl)furfural into ranitidine in four steps with a high overall yield. Another process describes the preparation from N-[2-[[[5-(hydroxymethyl)-2-furanyl]methyl]thio]ethyl]-1-methylthio-2-nitroetheneamine.

Biological Activities and Clinical Data

The primary biological activity of ranitidine is the competitive and reversible inhibition of histamine H2 receptors. This leads to a significant reduction in both basal and stimulated gastric acid secretion.

Anti-inflammatory Properties

Studies in animal models have demonstrated that ranitidine possesses significant antiinflammatory activity. For instance, in rats, ranitidine was shown to reduce the inflammatory response in various models of acute and chronic inflammation, with an efficacy comparable to that of phenylbutazone in some cases. This suggests a pro-inflammatory role for histamine mediated through H2-receptors.

Use in NSAID-Associated Ulcers

Ranitidine has been shown to be effective in healing peptic ulcers associated with the use of non-steroidal anti-inflammatory drugs (NSAIDs). In a multicenter study, ranitidine at a dose of 150 mg twice daily effectively healed both gastric and duodenal ulcers in patients, even in those who continued their NSAID treatment.



Pharmacokinetics

After oral administration, ranitidine is rapidly absorbed, with peak plasma concentrations reached within 1-3 hours. The bioavailability is approximately 50%. The elimination half-life is about 2.5 to 3 hours in individuals with normal renal function.

Ouantitative Data Summary

Parameter	Value	Reference
Bioavailability	~50% (oral)	
Protein Binding	15%	
Elimination Half-life	2.5 - 3.0 hours (oral, normal renal function)	_
Time to Peak Plasma Concentration	1 - 3 hours	_
Potency vs. Cimetidine	4 to 10 times more potent on a weight basis	-

Experimental Protocols

Carrageenin-induced Paw Edema in Rats (Antiinflammatory Activity)

A common method to assess anti-inflammatory effects involves inducing edema in the paw of a rat by injecting carrageenin. The experimental protocol, as described in the literature, is as follows:

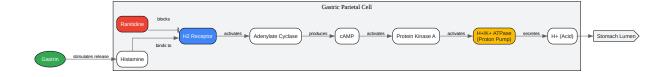
- Animal Model: Albino rats (100-200 g) are used.
- Groups: Animals are divided into control, ranitidine-treated, and a positive control (e.g., phenylbutazone) group.
- Dosing: Ranitidine (e.g., 2 mg/kg) or phenylbutazone (e.g., 100 mg/kg) is administered orally one hour before the carrageenin injection. The control group receives distilled water.



- Induction of Edema: 0.1 ml of a 2% carrageenin solution in saline is injected into the subplantar region of the rat's left hind paw.
- Measurement: The volume of the paw is measured plethysmographically before and at regular intervals after the carrageenin injection.
- Analysis: The percentage of inhibition of edema in the treated groups is calculated relative to the control group.

Signaling Pathway and Experimental Workflow

The mechanism of action of ranitidine involves the blockade of the histamine H2 receptor on gastric parietal cells. This disrupts the signaling cascade that leads to gastric acid secretion.



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Caption: Mechanism of action of Ranitidine in reducing gastric acid secretion.

Recent Developments and Safety Concerns

In recent years, concerns have been raised about the presence of the probable human carcinogen N-nitrosodimethylamine (NDMA) in ranitidine products. Investigations revealed that NDMA levels could increase in ranitidine over time and when stored at higher than room temperatures. This led to a widespread recall and withdrawal of ranitidine products from the market in several countries, including the United States, in April 2020. Studies have explored a potential association between ranitidine use and certain cancers, such as those of the



gastrointestinal tract and bladder, with some studies suggesting an increased risk, particularly with long-term use. As a result, alternative H2 blockers like famotidine and proton pump inhibitors (PPIs) are often recommended.

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